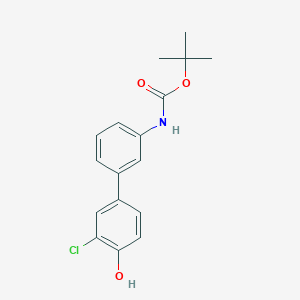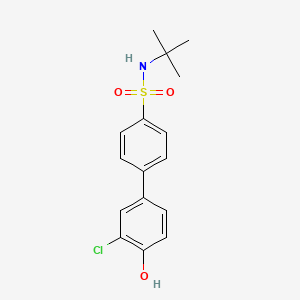
5-(4-t-Butylsulfamoylphenyl)-3-chlorophenol, 95%
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(4-t-Butylsulfamoylphenyl)-3-chlorophenol, 95% (5-BSP-3-CP) is an organosulfur compound with a wide range of applications in scientific research. It is a colorless solid that is soluble in organic solvents and has a melting point of 62-64°C. 5-BSP-3-CP has been used in numerous studies to investigate the mechanism of action of various biological processes, as well as the biochemical and physiological effects of various compounds.
Wirkmechanismus
The mechanism of action of 5-(4-t-Butylsulfamoylphenyl)-3-chlorophenol, 95% is not well understood. However, it is believed that the compound acts as a substrate for a number of enzymes, including cytochrome P450 enzymes, which are involved in the metabolism of drugs, hormones, and other bioactive molecules. Additionally, it is believed that 5-(4-t-Butylsulfamoylphenyl)-3-chlorophenol, 95% may act as an inhibitor of certain enzymes, such as cytochrome P450s, which can lead to the inhibition of certain metabolic pathways.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-(4-t-Butylsulfamoylphenyl)-3-chlorophenol, 95% have not been extensively studied. However, it has been shown to inhibit the activity of cytochrome P450 enzymes, which can lead to the inhibition of certain metabolic pathways. Additionally, 5-(4-t-Butylsulfamoylphenyl)-3-chlorophenol, 95% has been shown to have antioxidant activity and to inhibit the activity of certain enzymes involved in the synthesis of prostaglandins.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 5-(4-t-Butylsulfamoylphenyl)-3-chlorophenol, 95% in laboratory experiments include its relatively low cost and its availability in a variety of concentrations. Additionally, it is relatively easy to synthesize and is soluble in organic solvents. The main limitation of using 5-(4-t-Butylsulfamoylphenyl)-3-chlorophenol, 95% in laboratory experiments is that its mechanism of action is not well understood.
Zukünftige Richtungen
There are a number of potential future directions for research involving 5-(4-t-Butylsulfamoylphenyl)-3-chlorophenol, 95%. These include further studies on the biochemical and physiological effects of the compound, as well as studies on the structure-activity relationships of the compound. Additionally, further studies on the mechanism of action of the compound and its inhibition of cytochrome P450 enzymes could be conducted. In addition, further studies on the antioxidant activity of the compound could be conducted. Finally, studies on the use of 5-(4-t-Butylsulfamoylphenyl)-3-chlorophenol, 95% in drug development and drug delivery could be conducted.
Synthesemethoden
The synthesis of 5-(4-t-Butylsulfamoylphenyl)-3-chlorophenol, 95% is typically achieved through the reaction of 4-t-butylsulfamoylphenol with 3-chlorophenol in an aqueous medium. This reaction is catalyzed by sodium hydroxide and is typically carried out at temperatures of between 80-90°C for a period of 1-2 hours. The reaction is typically completed in a high-pressure reaction vessel and the product is isolated by filtration and crystallization.
Wissenschaftliche Forschungsanwendungen
5-(4-t-Butylsulfamoylphenyl)-3-chlorophenol, 95% has been used in a number of scientific research studies. It has been used as a substrate in enzyme kinetics studies in order to investigate the mechanism of action of various enzymes. It has also been used to study the biochemical and physiological effects of various compounds, such as drugs, hormones, and other bioactive molecules. Additionally, 5-(4-t-Butylsulfamoylphenyl)-3-chlorophenol, 95% has been used in studies of the structure-activity relationships of various compounds.
Eigenschaften
IUPAC Name |
N-tert-butyl-4-(3-chloro-5-hydroxyphenyl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18ClNO3S/c1-16(2,3)18-22(20,21)15-6-4-11(5-7-15)12-8-13(17)10-14(19)9-12/h4-10,18-19H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUYYRDMALAQJPZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NS(=O)(=O)C1=CC=C(C=C1)C2=CC(=CC(=C2)Cl)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18ClNO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(4-t-Butylsulfamoylphenyl)-3-chlorophenol | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-Chloro-5-[4-(piperidine-1-carbonyl)phenyl]phenol, 95%](/img/structure/B6382304.png)




![2-Chloro-5-[4-(pyrrolidinylsulfonyl)phenyl]phenol, 95%](/img/structure/B6382344.png)

![2-Chloro-4-[3-(pyrrolidinylsulfonyl)phenyl]phenol, 95%](/img/structure/B6382353.png)


![2-Chloro-5-[4-(piperidin-1-ylsulfonyl)phenyl]phenol, 95%](/img/structure/B6382389.png)
![3-Chloro-5-[4-(piperidin-1-ylsulfonyl)phenyl]phenol, 95%](/img/structure/B6382390.png)

